6-Formyl-2-thiouracile

Vue d'ensemble

Description

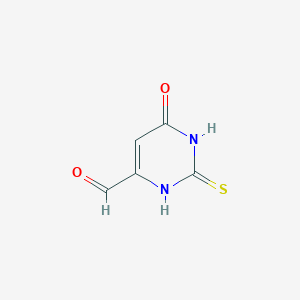

6-Formyl-2-thiouracil: is a derivative of uracil, a pyrimidine base found in nucleic acids. It is characterized by the presence of a formyl group at the 6th position and a thiocarbonyl group at the 2nd position. This compound is of interest due to its potential biological activities and its role in various chemical reactions .

Applications De Recherche Scientifique

Chemistry: 6-Formyl-2-thiouracil is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Derivatives of 2-thiouracil have been studied for their ability to inhibit thyroid hormone biosynthesis .

Industry: In the industrial sector, 6-Formyl-2-thiouracil can be used in the synthesis of dyes, pigments, and other specialty chemicals .

Mécanisme D'action

Target of Action

The primary target of 6-Formyl-2-thiouracil is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . This enzyme is responsible for the conversion of iodide to iodine and the incorporation of iodine into the phenol rings of thyroglobulin .

Mode of Action

6-Formyl-2-thiouracil interacts with its target, thyroid peroxidase, by binding to it and inhibiting its function . This interaction inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . As a result, the production of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), is decreased .

Biochemical Pathways

The inhibition of thyroid peroxidase by 6-Formyl-2-thiouracil affects the thyroid hormone synthesis pathway . This pathway involves the iodination of tyrosine residues in thyroglobulin, a process catalyzed by thyroid peroxidase. By inhibiting this enzyme, 6-Formyl-2-thiouracil prevents the formation of T4 and T3, leading to a decrease in thyroid hormone levels .

Pharmacokinetics

Propylthiouracil, a related compound, is known to be rapidly absorbed and eliminated, with a mean terminal half-life in euthyroids of approximately 63 minutes . The bioavailability of propylthiouracil is reported to be between 80%-95%

Result of Action

The primary result of 6-Formyl-2-thiouracil’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .

Action Environment

The action of 6-Formyl-2-thiouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as calcium stearate, can have a synergistic effect, enhancing the thermal stabilizing efficiency of 6-Formyl-2-thiouracil .

Analyse Biochimique

Biochemical Properties

Thiouracil, a related compound, has been shown to catalyze stereoselective glycosylations with galactals in loadings as low as 0.1 mol% . This suggests that 6-Formyl-2-thiouracil may also interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds such as 6-propyl-2-thiouracil have been shown to have potent cytotoxic effects on cancer cell lines . It is possible that 6-Formyl-2-thiouracil may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is proposed that thiouracil, a related compound, does not operate via a double H-bonding mechanism but rather by Brønsted acid/base catalysis . This suggests that 6-Formyl-2-thiouracil may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 6-Formyl-2-thiouracil in laboratory settings. Related compounds have shown to have potent cytotoxic effects on cancer cell lines , suggesting that 6-Formyl-2-thiouracil may also exhibit changes in its effects over time in laboratory settings.

Dosage Effects in Animal Models

Related compounds such as 6-propyl-2-thiouracil have been used in animal models to study hypothyroidism , suggesting that 6-Formyl-2-thiouracil may also have dosage-dependent effects in animal models.

Metabolic Pathways

Related compounds such as propylthiouracil are known to inhibit the synthesis of thyroxine and inhibit the peripheral conversion of thyroxine to tri-iodothyronine , suggesting that 6-Formyl-2-thiouracil may be involved in similar metabolic pathways.

Transport and Distribution

Related compounds such as propylthiouracil are known to be actively concentrated by the thyroid gland against a concentration gradient , suggesting that 6-Formyl-2-thiouracil may be transported and distributed in a similar manner.

Subcellular Localization

Rna polymerase III, a related compound, has been shown to exhibit functional activities in both the nucleus and cytoplasm , suggesting that 6-Formyl-2-thiouracil may also have specific subcellular localizations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2-thiouracil typically involves the modification of uracil derivativesThis can be achieved through various chemical reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: While specific industrial production methods for 6-Formyl-2-thiouracil are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Formyl-2-thiouracil undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The thiocarbonyl group can be reduced to a thiol group.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

Oxidation: 6-Carboxy-2-thiouracil.

Reduction: 6-Hydroxymethyl-2-thiouracil.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 6-Methyl-2-thiouracil

- 6-Propyl-2-thiouracil

- 2-Thiouracil

Comparison: 6-Formyl-2-thiouracil is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its methyl and propyl analogs. The formyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .

Activité Biologique

6-Formyl-2-thiouracil is a derivative of uracil, notable for its biological activities and potential therapeutic applications. Characterized by a formyl group at the 6th position and a thiocarbonyl group at the 2nd position, this compound has garnered attention for its role in inhibiting thyroid hormone biosynthesis and its potential use in various medical and industrial applications.

- Molecular Formula : CHNOS

- Structure : Contains a pyrimidine base with specific functional groups that enhance its reactivity.

The primary biological activity of 6-formyl-2-thiouracil involves its interaction with thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis. The compound acts as an inhibitor, reducing the production of thyroid hormones by binding to TPO and interfering with its enzymatic function. This inhibition is essential in treating conditions like hyperthyroidism.

Biological Activities

- Antithyroid Activity :

- Cytotoxicity :

- Antioxidant Properties :

Table 1: Summary of Biological Activities of 6-Formyl-2-thiouracil

Synthesis and Derivatives

The synthesis of 6-formyl-2-thiouracil can be achieved through various organic reactions involving thiouracil precursors. Its derivatives have been explored for enhanced biological activities:

- 6-Methyl-2-thiouracil : Exhibits different reactivity patterns and potential applications in drug development.

- 6-Propyl-2-thiouracil : Known for its pronounced antithyroid effects and antioxidant properties.

- 5-Fluoro-2-thiouracil : Enhanced biological activity due to fluorine substitution.

Propriétés

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFYENAWRZLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937644 | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16953-46-1 | |

| Record name | NSC93220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.